N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Description
N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Properties
IUPAC Name |
N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-10-8-15-13(9-11(10)18)20-16(25-15)21-17(24)23-7-3-2-4-14(23)12-5-6-19-22-12/h5-6,8-9,14H,2-4,7H2,1H3,(H,19,22)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJHBDARCPXHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(S2)NC(=O)N3CCCCC3C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling with a piperidine derivative.
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Step 1: Synthesis of 5-fluoro-6-methyl-1,3-benzothiazole
Reagents: 5-fluoro-2-aminobenzenethiol, methyl iodide
Conditions: Reflux in ethanol
Reaction: The thiol group reacts with methyl iodide to form the benzothiazole ring.
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Step 2: Synthesis of 1H-pyrazol-5-yl-piperidine
Reagents: 1H-pyrazole, piperidine
Conditions: Acidic or basic catalyst
Reaction: The pyrazole ring is coupled with piperidine under catalytic conditions.
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Step 3: Coupling Reaction
Reagents: 5-fluoro-6-methyl-1,3-benzothiazole, 1H-pyrazol-5-yl-piperidine, coupling agent (e.g., EDC, DCC)
Conditions: Room temperature, inert atmosphere
Reaction: The benzothiazole and pyrazole-piperidine intermediates are coupled to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically in acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
- N-(5-fluoro-6-ethyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Uniqueness
N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups on the benzothiazole ring, combined with the pyrazole and piperidine moieties, provides a distinctive profile that can be exploited for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
